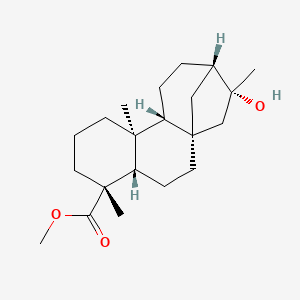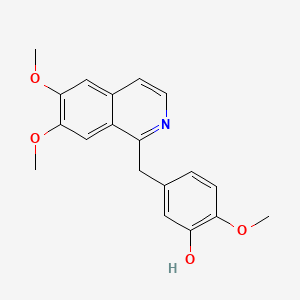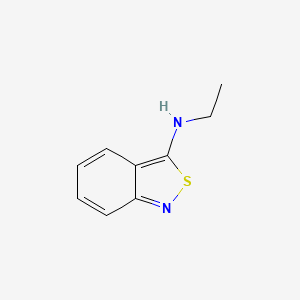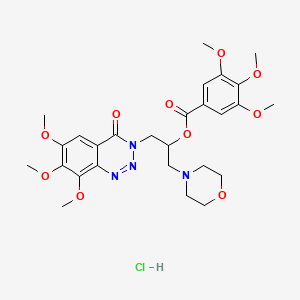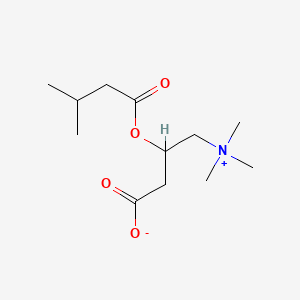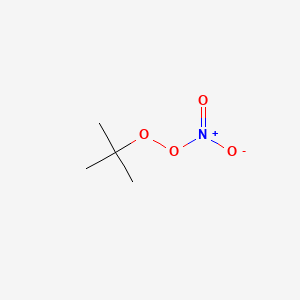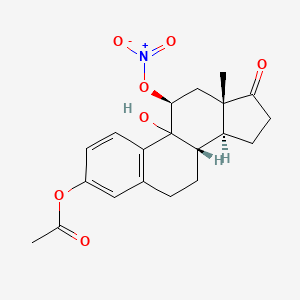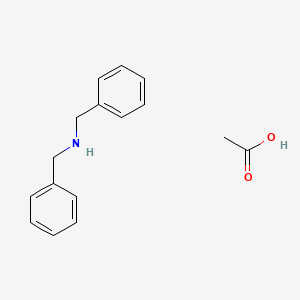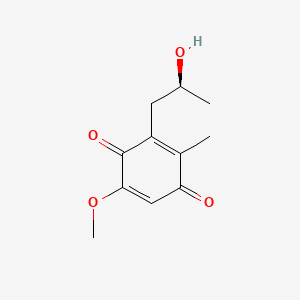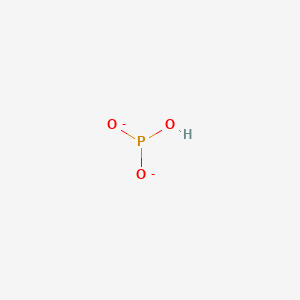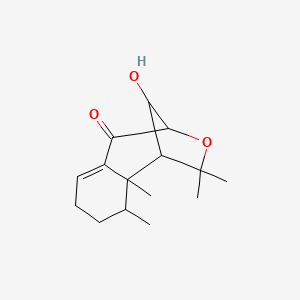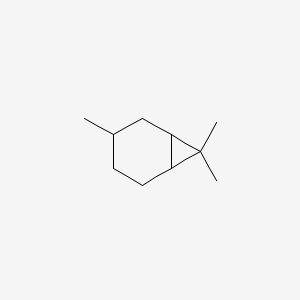
Carane
Vue d'ensemble
Description
Carane is a bicyclic monoterpene, a class of compounds known for their diverse biological activities and applications. It is a naturally occurring compound found in essential oils of various plants, including turpentine. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. This structural feature contributes to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carane can be synthesized from monoterpenes such as (+)-2-carene and (+)-3-carene. The synthetic routes often involve the retention of the bicyclic framework. For example, the regioselective addition of sulfenyl chloride to (+)-3-carene followed by hydrolysis can yield this compound derivatives . Another method involves the hydrolyzation of 3,3-dimethyl-2-aldehyde-cyclopropane-1-carboxylic acid-methyl polyaldehyde lactone to produce this compound aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as turpentine oil. The extracted this compound is then purified through distillation and other separation techniques to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Carane undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the reactive C=C double bond and the cyclopropane ring in its structure makes it susceptible to these reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form this compound oxides.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: This compound can undergo substitution reactions with reagents like sulfenyl chlorides to form sulfonamides.
Major Products
The major products formed from these reactions include this compound oxides, this compound alcohols, and this compound sulfonamides. These products are often used as intermediates in the synthesis of more complex compounds.
Applications De Recherche Scientifique
Carane and its derivatives have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of carane involves multiple pathways:
Antimicrobial Activity: This compound disrupts the cell membrane integrity of bacteria, leading to leakage of cytoplasmic contents and metabolic dysfunction. It also binds to bacterial DNA, affecting its conformation and structure, which interferes with cellular functions and can cause cell death.
Antifungal Activity: This compound interacts with the enzyme systems of fungi, inhibiting their growth and adhesion.
Comparaison Avec Des Composés Similaires
Carane is similar to other bicyclic monoterpenes such as pinene and camphene. it is unique due to its specific bicyclic structure and the presence of a cyclopropane ring. This structural uniqueness contributes to its distinct reactivity and biological activities .
List of Similar Compounds
Pinene: Another bicyclic monoterpene found in turpentine oil.
Camphene: A bicyclic monoterpene with a similar structure but different functional groups.
Limonene: A monocyclic monoterpene with similar applications in the fragrance industry.
This compound’s unique structure and versatile reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-9(6-7)10(8,2)3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRHOYDPVJPXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858852 | |
| Record name | 3,7,7-Trimethylbicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | cis-Carane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-59-6 | |
| Record name | Carane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,7-Trimethylbicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



